molecular formula C16H14N2O4 B1227871 1,4-Dinitro-2,3-diphenyl-2-butene CAS No. 94608-59-0

1,4-Dinitro-2,3-diphenyl-2-butene

Cat. No.: B1227871
CAS No.: 94608-59-0
M. Wt: 298.29 g/mol
InChI Key: IGEOBDZXZZSNIP-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dinitro-2,3-diphenyl-2-butene is an organic compound with the molecular formula C16H14N2O4 It is characterized by the presence of two nitro groups and two phenyl groups attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dinitro-2,3-diphenyl-2-butene typically involves a multi-step process. One common method includes the nitration of 2,3-diphenyl-2-butene. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,4-Dinitro-2,3-diphenyl-2-butene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields 2,3-diphenyl-2-butene-1,4-diamine .

Scientific Research Applications

1,4-Dinitro-2,3-diphenyl-2-butene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dinitro-2,3-diphenyl-2-butene involves its interaction with molecular targets through its nitro and phenyl groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dinitro-2,3-diphenyl-2-butene is unique due to the presence of both nitro and phenyl groups, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

94608-59-0

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

[(E)-1,4-dinitro-3-phenylbut-2-en-2-yl]benzene

InChI

InChI=1S/C16H14N2O4/c19-17(20)11-15(13-7-3-1-4-8-13)16(12-18(21)22)14-9-5-2-6-10-14/h1-10H,11-12H2/b16-15+

InChI Key

IGEOBDZXZZSNIP-FOCLMDBBSA-N

SMILES

C1=CC=C(C=C1)C(=C(C[N+](=O)[O-])C2=CC=CC=C2)C[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C[N+](=O)[O-])/C2=CC=CC=C2)/C[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=C(C[N+](=O)[O-])C2=CC=CC=C2)C[N+](=O)[O-]

Synonyms

1,4-dinitro-2,3-diphenyl-2-butene
DNDPB

Origin of Product

United States

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